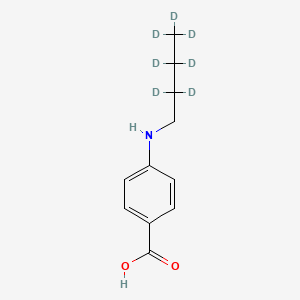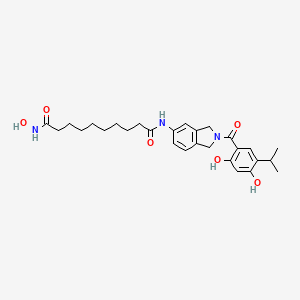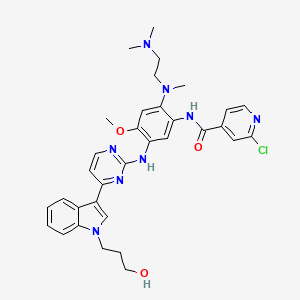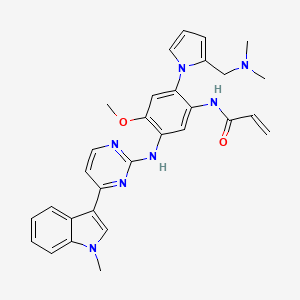
EGFR kinase inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epidermal growth factor receptor kinase inhibitor 1 is a small-molecule inhibitor that targets the epidermal growth factor receptor, a protein tyrosine kinase involved in the regulation of cell growth and proliferation. This compound is particularly significant in cancer therapy, as it can inhibit the abnormal activation of the epidermal growth factor receptor, which is often associated with various malignancies such as non-small cell lung cancer and glioblastoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of epidermal growth factor receptor kinase inhibitor 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of a quinazoline core structure, which is modified through various chemical reactions to introduce functional groups that enhance its inhibitory activity .
Industrial Production Methods
Industrial production of epidermal growth factor receptor kinase inhibitors often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through techniques such as crystallization and chromatography to ensure high purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
Epidermal growth factor receptor kinase inhibitor 1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions include various derivatives of the quinazoline core, each with different functional groups that can enhance or modify the inhibitory activity of the compound .
Wissenschaftliche Forschungsanwendungen
Epidermal growth factor receptor kinase inhibitor 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of protein kinases.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Applied in the treatment of cancers, particularly those with overexpression or mutation of the epidermal growth factor receptor.
Industry: Utilized in the development of new therapeutic agents and in drug screening assays
Wirkmechanismus
Epidermal growth factor receptor kinase inhibitor 1 exerts its effects by binding to the ATP-binding site of the epidermal growth factor receptor, thereby inhibiting its tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and survival pathways. The compound specifically targets the epidermal growth factor receptor, making it highly effective in cancers driven by epidermal growth factor receptor mutations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: A first-generation epidermal growth factor receptor tyrosine kinase inhibitor.
Erlotinib: Another first-generation inhibitor with a similar mechanism of action.
Afatinib: A second-generation inhibitor that irreversibly binds to the epidermal growth factor receptor.
Osimertinib: A third-generation inhibitor designed to overcome resistance to earlier inhibitors
Uniqueness
Epidermal growth factor receptor kinase inhibitor 1 is unique in its ability to selectively target specific mutations within the epidermal growth factor receptor, providing a more tailored approach to cancer therapy. Its high specificity and potency make it a valuable tool in both research and clinical settings .
Eigenschaften
Molekularformel |
C30H31N7O2 |
|---|---|
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
N-[2-[2-[(dimethylamino)methyl]pyrrol-1-yl]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C30H31N7O2/c1-6-29(38)32-24-16-25(28(39-5)17-27(24)37-15-9-10-20(37)18-35(2)3)34-30-31-14-13-23(33-30)22-19-36(4)26-12-8-7-11-21(22)26/h6-17,19H,1,18H2,2-5H3,(H,32,38)(H,31,33,34) |
InChI-Schlüssel |
YIYTWDRDNVPEHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5C=CC=C5CN(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


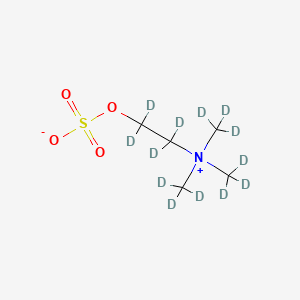
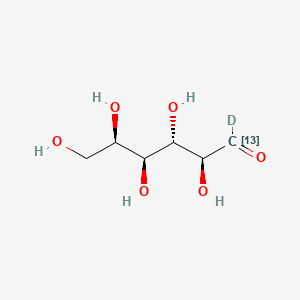
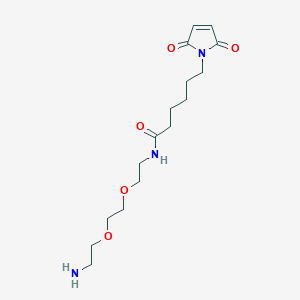
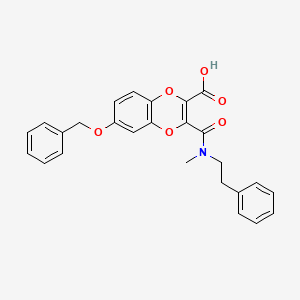
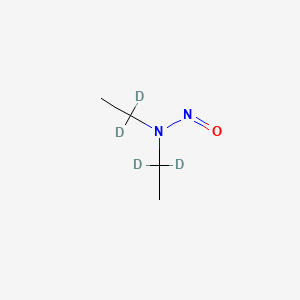
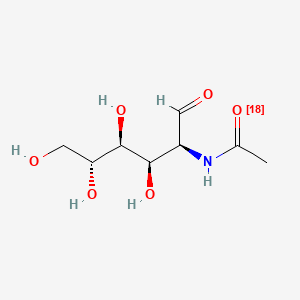
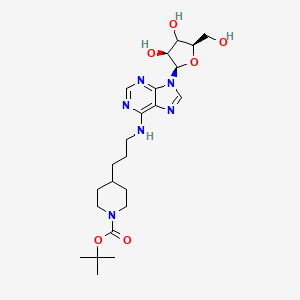
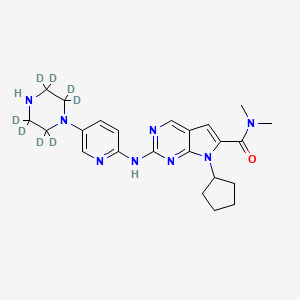
![N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12402830.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)
